molecular formula C13H23NO4 B5566299 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL ACETATE

4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL ACETATE

Cat. No.: B5566299
M. Wt: 257.33 g/mol
InChI Key: HTRTWIACWHJYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL ACETATE is a chemical compound known for its unique structural properties and applications in various fields. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of acetoxy groups at specific positions on the ring. This compound is often used in the synthesis of other chemical entities and has notable applications in industrial and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL ACETATE typically involves the acetylation of 2,2,6,6-tetramethylpiperidine. One common method includes dissolving 2,2,6,6-tetramethyl-4-piperidinol in a suitable solvent such as hexane, followed by the addition of acetic anhydride. The reaction mixture is then stirred at room temperature to yield the desired acetate compound .

Industrial Production Methods: Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization from chloroform to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new functionalized piperidine derivatives.

Scientific Research Applications

4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL ACETATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL ACETATE involves its interaction with molecular targets through its acetoxy groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A precursor and structurally similar compound without the acetoxy groups.

    4-Hydroxy-2,2,6,6-Tetramethylpiperidine: Another derivative with a hydroxyl group instead of an acetoxy group.

Uniqueness: This uniqueness makes it valuable in specialized synthetic and industrial processes .

Properties

IUPAC Name

(1-acetyloxy-2,2,6,6-tetramethylpiperidin-4-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9(15)17-11-7-12(3,4)14(18-10(2)16)13(5,6)8-11/h11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRTWIACWHJYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(N(C(C1)(C)C)OC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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